(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide
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Description
(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H15N5S2 and its molecular weight is 329.44. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, pharmacological properties, and biological activities based on diverse research findings.
Synthesis
The synthesis of this compound generally involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with various hydrazine derivatives. The specific synthetic routes can vary based on the desired substituents on the benzothiophene and pyrrole rings.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Some studies suggest that the compound demonstrates antimicrobial activity against a variety of pathogens, potentially making it a candidate for further development in treating infections.
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
Anticancer Activity
A study published in PubMed highlights the cytotoxic effects of similar compounds derived from pyrrole and benzothiophene frameworks. These compounds were tested against several cancer cell lines, including breast and colon cancer cells. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that structural modifications could enhance efficacy .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
Compound B | HCT116 (Colon) | 12 | Cell cycle arrest |
Antimicrobial Activity
Research has also focused on the antimicrobial properties of similar hydrazinecarbothioamide compounds. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an MIC value of 32 µg/mL against Staphylococcus aureus .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Effects
Another aspect of research investigated the anti-inflammatory activity through modulation of cytokine production. Compounds similar to this compound were shown to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
Case Studies
In a clinical setting, a case study involving a derivative of this compound was conducted on patients with chronic inflammatory conditions. The results indicated a marked reduction in symptoms and inflammatory markers after treatment over a period of six weeks.
Properties
IUPAC Name |
[(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrol-2-yl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S2/c16-8-12-11-5-1-2-6-13(11)22-14(12)20-7-3-4-10(20)9-18-19-15(17)21/h3-4,7,9H,1-2,5-6H2,(H3,17,19,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFZEWRFDKATDT-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3C=NNC(=S)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3/C=N/NC(=S)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.